N-(2-amino-2-hydroxyiminoethyl)acetamide
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Overview
Description
N-(2-amino-2-hydroxyiminoethyl)acetamide: is an organic compound with the molecular formula C4H9N3O2 It is a derivative of acetamide and contains both amino and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-hydroxyiminoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures. This method yields the desired cyanoacetamide derivatives, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, purification through crystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-2-hydroxyiminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-amino-2-hydroxyiminoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-amino-2-hydroxyiminoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-amino-N-(2-hydroxyethyl)acetamide
- N-(2-acetamido)-iminodiacetic acid
- Cyanoacetamide derivatives
Comparison: N-(2-amino-2-hydroxyiminoethyl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse reactions and interact with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-(2-amino-2-hydroxyiminoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUVNGMYHLQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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